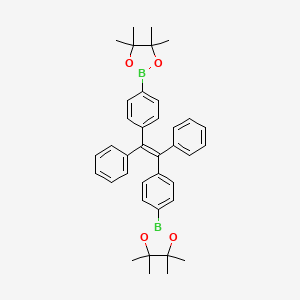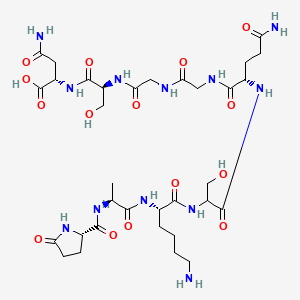![molecular formula C8H5NO2 B1511180 Benzo[d]oxazole-7-carbaldehyde CAS No. 1097180-23-8](/img/structure/B1511180.png)
Benzo[d]oxazole-7-carbaldehyde
Descripción general
Descripción
. It features a benzene ring fused to an oxazole ring, with a formyl group (-CHO) attached to the seventh carbon of the benzene ring. This compound has a molecular weight of 147.13 g/mol and is typically found as an off-white to light yellow solid.
Synthetic Routes and Reaction Conditions:
Benzoxazole Synthesis: One common method involves the cyclization of o-aminophenol derivatives with formic acid or its derivatives. The reaction typically requires heating under reflux conditions to facilitate the formation of the oxazole ring.
Formylation Reaction: The formyl group can be introduced using reagents like formic acid, formamide, or Vilsmeier-Haack reagent (DMF and POCl3). These reactions are often carried out under controlled temperature and pressure conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods: Industrial-scale production of Benzo[d]oxazole-7-carbaldehyde involves optimizing these synthetic routes for large-scale reactions. This includes the use of continuous flow reactors, automated control systems for temperature and pressure, and efficient separation techniques to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4), chromic acid (H2CrO4), or nitric acid (HNO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Typical reagents include halogens (Cl2, Br2), nitric acid (HNO3), and various alkylating agents.
Major Products Formed:
Oxidation Products: Benzo[d]oxazole-7-carboxylic acid, Benzo[d]oxazole-7-dicarboxylic acid.
Reduction Products: Benzo[d]oxazole-7-methanol, Benzo[d]oxazole-7-ethanol.
Substitution Products: 7-Chlorobenzo[d]oxazole, 7-Nitrobenzo[d]oxazole.
Aplicaciones Científicas De Investigación
Benzo[d]oxazole-7-carbaldehyde has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Benzo[d]oxazole-7-carbaldehyde is structurally similar to other benzoxazole derivatives, such as Benzo[d]oxazole-6-carbaldehyde and various indole derivatives. its unique position of the formyl group on the benzene ring distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity, making this compound a valuable compound in specific applications.
Comparación Con Compuestos Similares
Benzo[d]oxazole-6-carbaldehyde
Indole derivatives (e.g., 7-ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole)
Various substituted benzoxazoles
Propiedades
IUPAC Name |
1,3-benzoxazole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-4-6-2-1-3-7-8(6)11-5-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUZRROPAORANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743165 | |
| Record name | 1,3-Benzoxazole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097180-23-8 | |
| Record name | 1,3-Benzoxazole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B1511097.png)

![2-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-2-ene fumarate](/img/structure/B1511107.png)

![2-chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1511110.png)

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene](/img/structure/B1511126.png)
![4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol](/img/structure/B1511130.png)


![(2S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1511147.png)
![(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B1511148.png)


